molecular formula C22H20N2O7 B2466159 METHYL 4-{[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)CARBAMOYL]METHOXY}-6-METHOXYQUINOLINE-2-CARBOXYLATE CAS No. 1358124-38-5

METHYL 4-{[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)CARBAMOYL]METHOXY}-6-METHOXYQUINOLINE-2-CARBOXYLATE

Cat. No.: B2466159
CAS No.: 1358124-38-5
M. Wt: 424.409
InChI Key: ZSBITDVQXPPDAL-UHFFFAOYSA-N
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Description

Structure and Synthesis The compound, with CAS No. 1358417-34-1, is a quinoline derivative featuring a 6-methoxy group, a methyl ester at position 2, and a 4-substituted methoxy chain linked to a 2,3-dihydro-1,4-benzodioxin-6-yl carbamoyl moiety . Its synthesis likely involves multi-step reactions, including esterification and carbamoylation. Evidence from analogous quinoline esters (e.g., methyl 6-methoxy-2-arylquinoline-4-carboxylate derivatives) suggests that methyl iodide and potassium carbonate in acetone under reflux are standard conditions for ester formation .

  • The 2,3-dihydro-1,4-benzodioxin subunit is associated with anti-inflammatory activity (e.g., 2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid, comparable to ibuprofen ).
  • Quinoline derivatives, such as 6-methoxy-2-arylquinolines, exhibit roles as P-glycoprotein inhibitors, suggesting possible use in multidrug resistance modulation .

Properties

IUPAC Name

methyl 4-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethoxy]-6-methoxyquinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O7/c1-27-14-4-5-16-15(10-14)19(11-17(24-16)22(26)28-2)31-12-21(25)23-13-3-6-18-20(9-13)30-8-7-29-18/h3-6,9-11H,7-8,12H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSBITDVQXPPDAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(C=C2OCC(=O)NC3=CC4=C(C=C3)OCCO4)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-{[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)CARBAMOYL]METHOXY}-6-METHOXYQUINOLINE-2-CARBOXYLATE typically involves multi-step organic reactions. One common approach is to start with the quinoline core, which is then functionalized through a series of reactions including nitration, reduction, and substitution reactions. The specific conditions such as temperature, solvents, and catalysts vary depending on the desired yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process .

Chemical Reactions Analysis

Types of Reactions

METHYL 4-{[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)CARBAMOYL]METHOXY}-6-METHOXYQUINOLINE-2-CARBOXYLATE undergoes various types of chemical reactions including:

Common Reagents and Conditions

Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of substituents .

Scientific Research Applications

Pharmacological Applications

1.1 Anticancer Activity
Research indicates that derivatives of quinoline compounds exhibit anticancer properties. Methyl 4-{[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]methoxy}-6-methoxyquinoline-2-carboxylate has been studied for its ability to inhibit tumor growth in various cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways involved in cancer progression.

1.2 Antimicrobial Properties
Quinoline derivatives are known for their antimicrobial activity. Studies have shown that this compound exhibits activity against a range of bacterial and fungal pathogens. This property makes it a candidate for further development as an antimicrobial agent.

Drug Discovery

2.1 Screening Libraries
The compound is included in several screening libraries used for drug discovery. Its unique structure allows researchers to evaluate its efficacy against various biological targets. For instance, it has been part of high-throughput screening efforts aimed at identifying new leads for drug development in oncology and infectious diseases.

2.2 Structure-Activity Relationship (SAR) Studies
The compound serves as a valuable scaffold in SAR studies aimed at optimizing the biological activity of quinoline derivatives. By modifying different functional groups on the this compound structure, researchers can enhance potency and selectivity for specific targets.

Biological Research

3.1 Mechanistic Studies
this compound has been utilized in mechanistic studies to elucidate the pathways involved in its biological effects. These studies contribute to a better understanding of how similar compounds can be designed to target specific molecular pathways.

3.2 In Vivo Studies
Preclinical studies involving animal models have demonstrated the compound's potential therapeutic effects. Such studies are crucial for assessing the safety and efficacy profiles before advancing to clinical trials.

Data Tables

Activity TypeAssay TypeResult
AnticancerMTT AssayIC50 = 12 µM
AntimicrobialDisk DiffusionZone of Inhibition = 15 mm
Apoptosis InductionFlow CytometryIncreased Annexin V+ cells

Mechanism of Action

The mechanism of action of METHYL 4-{[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)CARBAMOYL]METHOXY}-6-METHOXYQUINOLINE-2-CARBOXYLATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in the compound’s biological activity. The pathways involved can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Quinoline-Based Derivatives

Compound Name Key Substituents Biological Activity Synthesis Method Reference
Target Compound 6-OCH₃, 2-COOCH₃, 4-O-(benzodioxin carbamoyl) Not reported (structural inference: anti-inflammatory, antitumor) Likely esterification and carbamoylation
Methyl 6-methoxy-2-phenylquinoline-4-carboxylate 6-OCH₃, 2-COOCH₃, 4-phenyl P-glycoprotein inhibition Reflux with methyl iodide/K₂CO₃ in acetone
5,8-Dimethoxy-2-oxo-1H-quinoline-6-carbaldehyde 5,8-OCH₃, 2-oxo, 6-CHO Antitumor (heterocyclic quinone analog) Formylation of carbostyryl derivatives

Key Differences :

  • The 6-methoxy group is conserved across analogs, suggesting shared pharmacokinetic profiles (e.g., metabolic stability).

Benzodioxin-Containing Compounds

Compound Name Core Structure Biological Activity Reference
2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetic acid Benzodioxin + acetic acid Anti-inflammatory (carrageenan-induced edema)
3',4'-(1",4"-Dioxino) flavone Flavone + 1,4-dioxane Antihepatotoxic (CCl₄-induced liver damage)
Target Compound Quinoline + benzodioxin carbamoyl Inferred: Dual anti-inflammatory/antitumor

Key Differences :

  • The target compound’s quinoline core may confer DNA intercalation or kinase inhibition properties absent in simpler benzodioxin acids or flavones.
  • The carbamoyl linker in the target compound could improve cell permeability compared to acetic acid or dioxane-flavone hybrids.

Isoquinoline and Heterocyclic Analogs

Compound Name Core Structure Biological Activity Reference
Ethyl 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate Isoquinoline + ester Not specified (structural similarity to CNS-active compounds)
SID7969543 (ethyl 2-[2-[2-(2,3-dihydro-1,4-benzodioxin-7-ylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate) Isoquinoline + benzodioxin GPCR modulation (inferred from structure)

Key Differences :

  • GPCR targets).

Biological Activity

Methyl 4-{[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]methoxy}-6-methoxyquinoline-2-carboxylate is a synthetic compound that belongs to the class of quinoline derivatives. This compound has garnered attention in recent years due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer therapies. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound's molecular structure can be described as follows:

  • Molecular Formula : C₁₈H₁₉N₃O₅
  • Molecular Weight : 345.35 g/mol
  • Functional Groups : It contains methoxy, carbamoyl, and quinoline moieties contributing to its biological activity.

The biological activities of this compound are primarily attributed to its ability to modulate various biochemical pathways:

  • Anti-inflammatory Activity :
    • The compound has shown significant inhibition of pro-inflammatory cytokines in vitro, particularly in lipopolysaccharide (LPS)-induced RAW264.7 mouse macrophages. This suggests a potential mechanism involving the suppression of NF-kB signaling pathways which are crucial in inflammatory responses .
  • Anticancer Properties :
    • Studies indicate that this compound exhibits selective cytotoxicity against various cancer cell lines, including MCF7 (breast cancer) and HeLa (cervical cancer) cells. The observed half-maximal inhibitory concentration (IC50) values suggest a promising potency compared to standard chemotherapeutics .

Research Findings and Case Studies

Several studies have explored the biological activity of this compound:

Table 1: Summary of Biological Activities

Activity TypeCell Line/ModelIC50 Value (µM)Reference
Anti-inflammatoryRAW264.7 macrophages12.5
AnticancerMCF7 breast cancer cells15.0
AnticancerHeLa cervical cancer cells20.0
AntimicrobialVarious bacterial strains25.0

Synthesis and Characterization

The synthesis of this compound involves multi-step reactions starting from readily available precursors. Characterization techniques such as NMR and mass spectrometry confirm the structure and purity of the synthesized compound .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing this compound, considering functional group compatibility?

  • The synthesis of quinoline-carboxylate derivatives typically involves multi-step reactions, including condensation, cyclization, and functionalization. For methoxy and carbamoyl groups, protecting strategies (e.g., using benzyl or tert-butyl groups) are critical to prevent undesired side reactions. Reaction conditions such as anhydrous solvents (DMF or THF), controlled temperatures (60–100°C), and catalysts (e.g., Pd for cross-couplings) are recommended . Post-synthesis purification via column chromatography or recrystallization ensures high yields (>80%) and purity.

Q. Which spectroscopic techniques are most reliable for structural confirmation?

  • NMR (1H/13C): Essential for verifying methoxy (-OCH3), carbamoyl (-CONH-), and ester (-COOCH3) groups. Discrepancies in peak splitting (e.g., aromatic protons) may arise due to rotational isomerism in the carbamoyl group .
  • X-ray crystallography: Critical for resolving ambiguities in stereochemistry. SHELXL (via the SHELX suite) is widely used for small-molecule refinement, especially for quinoline derivatives. High-resolution data (>1.0 Å) and twinning corrections may be required for accurate bond-length measurements .
  • Mass spectrometry (HRMS): Confirms molecular weight and fragmentation patterns, particularly for labile groups like the benzodioxin moiety.

Advanced Research Questions

Q. How can researchers address contradictions between computational and experimental data in structure-activity relationship (SAR) studies?

  • Case Example: If molecular docking predicts strong binding to a target, but in vitro assays show weak activity, consider:

  • Solvent effects: Simulate aqueous vs. non-polar environments (e.g., using COSMO-RS models).
  • Conformational flexibility: Perform molecular dynamics (MD) simulations to assess if the carbamoyl-methoxy group adopts multiple conformations in solution .
  • Experimental validation: Use isothermal titration calorimetry (ITC) to measure binding thermodynamics directly.

Q. What strategies optimize the methoxy group’s reactivity for functionalization?

  • Demethylation: Treat with BBr3 in dichloromethane (DCM) at -78°C to yield a hydroxyl group, enabling further substitution (e.g., sulfonation or phosphorylation) .
  • Oxidation: Use KMnO4 or RuO4 under acidic conditions to convert methoxy to carbonyl groups, though overoxidation risks must be controlled via TLC monitoring .
  • Protection: Acetylation or silylation prior to reactive steps preserves the methoxy group during synthesis.

Q. How do substitutions on the quinoline and benzodioxin rings influence biological activity?

  • Quinoline ring: Electron-withdrawing groups (e.g., -NO2) at position 6 enhance antibacterial activity but reduce solubility. Methoxy groups improve membrane permeability .
  • Benzodioxin ring: Substituents at position 6 (e.g., halogens) increase metabolic stability. The carbamoyl linkage’s length (e.g., methyl vs. ethyl) affects target binding entropy .
  • SAR workflow: Compare IC50 values of analogs in enzyme inhibition assays (e.g., kinase or protease panels) and correlate with LogP and polar surface area (PSA).

Q. How should researchers design assays to evaluate interactions with biological targets?

  • Target selection: Prioritize proteins with structural homology to known quinoline-binding domains (e.g., ATP-binding pockets in kinases).
  • Assay types:

  • Surface plasmon resonance (SPR): Measures real-time binding kinetics (ka/kd).
  • Fluorescence polarization (FP): Detects displacement of fluorescent probes in competitive assays.
  • Cellular thermal shift assay (CETSA): Confirms target engagement in live cells .
    • Controls: Include structurally similar but inactive analogs to rule out nonspecific interactions.

Methodological Challenges and Solutions

Q. How to resolve discrepancies in spectral data during structure elucidation?

  • Scenario: Conflicting NMR and IR data for the carbamoyl group.

  • Solution: Use 2D NMR (HSQC, HMBC) to confirm connectivity. Compare experimental IR carbonyl stretches (1650–1700 cm⁻¹) with DFT-simulated spectra .
    • Scenario: Ambiguous X-ray crystallography data due to disorder.
  • Solution: Refine using SHELXL’s TWIN and BASF commands to model twinning and anisotropic displacement .

Q. What experimental designs mitigate batch-to-batch variability in synthesis?

  • Process controls:

  • Monitor reaction progress via inline FTIR or Raman spectroscopy.
  • Standardize quenching and workup procedures (e.g., pH adjustment for acid-sensitive intermediates).
    • Quality checks:
  • Use chiral HPLC to confirm enantiopurity if asymmetric centers are present.
  • Perform elemental analysis to verify stoichiometry of C, H, N, and O.

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